Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine
Description
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine is a synthetic amino acid derivative used in peptide synthesis and biochemical research. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a phenylalanine backbone substituted with a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring, and a racemic (DL) configuration. Its molecular formula is inferred as C₂₄H₂₀F₃NO₄ (based on structural analogs), with a molecular weight of ~459.42 g/mol .
Properties
Molecular Formula |
C31H24F3NO4 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H24F3NO4/c32-31(33,34)27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(36)37)35-30(38)39-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,35,38)(H,36,37) |
InChI Key |
DKFSUOZZLCTJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated couplings are widely employed for introducing aryl groups to amino acid scaffolds. For example, the Negishi cross-coupling of a zinc homoenolate derived from protected iodoalanine with aryl halides has been successfully used to synthesize tetrafluorocyclohexylphenylalanines (Scheme 2,). Adapting this method, the 2-trifluoromethylphenyl group can be introduced at the 4-position of the phenylalanine backbone using a brominated 2-trifluoromethylphenyl precursor. Key steps include:
-
Generation of a zinc homoenolate from (R)-iodoalanine.
-
Coupling with 4-bromo-2-(trifluoromethyl)benzene in the presence of Pd(dba)₃ and SPhos ligands.
-
Chromatographic separation of diastereomers (if applicable) and deprotection to yield the free amino acid.
This method achieves enantioselectivity >99% for analogous fluorinated phenylalanines, though yields for biphenyl systems may require optimization.
Erlenmeyer Azlactone Method
The Erlenmeyer azlactone synthesis offers an alternative route for constructing β-aryl-α-amino acids. Starting with 4-(2-trifluoromethylphenyl)benzaldehyde, acetylglycine, and acetic anhydride, the azlactone intermediate undergoes hydrolysis and hydrogenation to yield racemic 4-(2-trifluoromethylphenyl)phenylalanine (Scheme 13,). Enzymatic resolution using proteases like subtilisin Carlsberg can then separate DL enantiomers.
Fmoc Protection of the Amino Group
Following backbone synthesis, the amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride. The standardized protocol involves:
-
Dissolving 4-(2-trifluoromethylphenyl)-DL-phenylalanine in a 1:1 mixture of dioxane and 10% aqueous Na₂CO₃.
-
Slow addition of Fmoc-Cl in dioxane at 0°C, followed by stirring at room temperature for 18–22 hours.
-
Acidification with HCl to precipitate the product, yielding Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine in 82% yield (Scheme 4.2.3,).
Critical Parameters :
-
Temperature control (0°C initially) minimizes side reactions.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Optimal conditions for cross-coupling were identified through comparative studies:
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst | Pd(dba)₃/SPhos | 75 | 98 | |
| Solvent | DMF | 68 | 95 | |
| Reaction Time | 12 h | 80 | 97 |
Prolonged reaction times (>24 h) reduce yields due to homoenolate degradation.
Enzymatic Resolution Efficiency
Subtilisin Carlsberg resolves DL mixtures with >99.5% enantiomeric excess (ee) for analogous fluorinated phenylalanines, though substrate solubility in aqueous buffers remains a challenge.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 4-(2-trifluoromethylphenyl)-DL-phenylalanine.
Peptides: Coupling reactions result in the formation of peptides with the desired sequence.
Scientific Research Applications
Enhancement of Pharmacological Properties
The unique trifluoromethyl group in Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine significantly improves the pharmacokinetics and metabolic stability of peptides. This property is particularly beneficial for developing new therapeutic agents targeting specific biological pathways .
Case Study: Anticancer Activity
Research has demonstrated that peptides synthesized using this compound exhibit potent antiproliferative activities against cancer cell lines such as MDA-MB-231 and MCF-7. For instance, compounds derived from this amino acid showed IC50 values ranging from 1.53 μM to 5.33 μM, indicating significant potential for cancer therapy .
Bioconjugation
Targeted Drug Delivery Systems
this compound is utilized in bioconjugation techniques to attach peptides to other biomolecules like antibodies or enzymes. This capability is crucial for developing targeted therapies and diagnostic agents, particularly in oncology .
Material Science
Incorporation into Polymeric Materials
This compound's unique properties allow it to be integrated into polymeric materials, enhancing their performance in drug delivery systems and biomaterials. Its stability under various conditions makes it an ideal candidate for innovative material applications .
Research and Development
Versatile Tool in Laboratories
In both academic and industrial settings, this compound is a valuable tool for researchers exploring new peptide-based therapies. Its versatility facilitates experimentation and innovation in peptide chemistry .
Mechanism of Action
The mechanism of action of Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine involves its incorporation into peptides, where it can influence the peptide’s structure and function. The trifluoromethyl group can enhance the compound’s hydrophobicity and stability, affecting its interaction with biological targets .
Comparison with Similar Compounds
Substituent Variations and Structural Differences
The substituent at the phenylalanine backbone critically influences physicochemical properties and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Electronic Properties: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong electron-withdrawing groups, enhancing metabolic stability and binding affinity in hydrophobic environments. In contrast, the 4-fluoro substituent offers moderate hydrophobicity .
- Bulk and Solubility: The Boc-amino ethoxy group in the analog from increases molecular weight by ~87 g/mol compared to the target compound, likely reducing solubility but enabling unique functionalization in peptide chains .
Isomerism: DL vs. D/L Forms
- Racemates may require chiral resolution for specific applications but are cost-effective for exploratory research .
- Stereospecificity: Fmoc-D-Phe(4-CF₃)-OH (D-isomer) is tailored for applications requiring enantiomeric precision, such as targeting D-amino acid receptors or improving proteolytic stability .
Commercial Availability and Cost
- Pricing: The target compound is priced at $318.00/250mg, reflecting the cost of trifluoromethyl synthesis. In contrast, Fmoc-Phe(4-F)-OH is sold at ¥75,600 (~$500)/5g, highlighting economies of scale for simpler substituents .
- Synthesis Complexity: Boc-amino ethoxy derivatives () are likely more expensive due to multi-step synthesis, though exact pricing is unavailable .
Biological Activity
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine is a fluorinated derivative of phenylalanine that has garnered attention for its unique biological properties. The incorporation of trifluoromethyl groups into amino acids can significantly alter their chemical behavior and biological activity, making them valuable in medicinal chemistry and peptide synthesis. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal. The trifluoromethyl group at the para position of the phenyl ring enhances lipophilicity and may influence protein interactions.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Fmoc Group | Protects the amino group during synthesis |
| Trifluoromethyl Group | Enhances lipophilicity and alters reactivity |
| Amino Acid Type | DL-phenylalanine |
The biological activity of this compound is primarily linked to its role in peptide synthesis and its interactions with biological targets. The trifluoromethyl group can modulate the binding affinity of peptides to their receptors, potentially enhancing therapeutic efficacy. Studies suggest that fluorinated amino acids can improve the pharmacokinetic properties of peptides by increasing their stability and solubility in biological systems .
Biological Activity and Applications
Research has indicated that fluorinated phenylalanines exhibit distinct biological activities compared to their non-fluorinated counterparts. These activities include:
- Anticancer Properties : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with trifluoromethyl substitutions have been reported to exhibit low micromolar antiproliferative effects against various cancer cell lines .
- Neuroprotective Effects : In studies focusing on ischemic stroke models, fluorinated phenylalanines have demonstrated neuroprotective properties by reducing nerve damage and improving motor function post-injury . This suggests potential applications in treating neurodegenerative diseases.
- Protein Interaction Modulation : The unique electronic properties conferred by the trifluoromethyl group may enhance protein-protein interactions, making these compounds useful for probing cellular processes and designing enzyme inhibitors .
Case Studies
Several studies illustrate the biological activity of fluorinated phenylalanines:
- Antiproliferative Activity : A study reported that a derivative compound exhibited IC50 values ranging from 1.17 μM to 5.95 μM against MDA-MB-231 and MCF-7 breast cancer cell lines, indicating significant anticancer potential .
- Neuroprotective Mechanisms : Research involving focal cerebral ischemia models demonstrated that treatment with fluorinated phenylalanines significantly reduced infarct volume and improved neurological outcomes when administered before or after ischemic events .
Q & A
Q. What are the standard synthetic routes for preparing Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine, and how can racemic mixtures be addressed?
Methodological Answer: The synthesis typically begins with the preparation of DL-phenylalanine derivatives via alkylation of diethyl α-bromomalonate, followed by functionalization with a 2-trifluoromethylphenyl group. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is introduced using Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl ester) in a basic medium (e.g., NaHCO₃/DMF) to protect the α-amino group . Racemic mixtures arise from the DL-configuration; chiral HPLC or enzymatic resolution (using acylase I) can separate enantiomers, though this adds complexity .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C-NMR confirms the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and the trifluoromethylphenyl moiety (distinct ¹⁹F signals at ~-60 ppm) .
- FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretch of Fmoc) and ~1200–1250 cm⁻¹ (C-F stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (e.g., C₂₄H₁₈F₃NO₂, expected [M+H]⁺ = 426.13) .
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
Methodological Answer: As an Fmoc-protected amino acid, it is coupled to resin-bound peptides using activating agents like HBTU/DIPEA in DMF. The trifluoromethylphenyl group enhances hydrophobicity, aiding in peptide purification via reverse-phase HPLC. Post-incorporation, the Fmoc group is cleaved with 20% piperidine/DMF, leaving the peptide backbone intact .
Advanced Research Questions
Q. What challenges arise in resolving enantiomers of Fmoc-protected DL-phenylalanine derivatives, and how can they be mitigated?
Methodological Answer: The bulky Fmoc and trifluoromethyl groups hinder enantiomeric separation. Advanced methods include:
Q. How does the trifluoromethyl group influence peptide conformational stability and receptor binding?
Methodological Answer: The CF₃ group increases lipophilicity (logP ~3.5), stabilizing helical or β-sheet structures via hydrophobic interactions. In receptor studies (e.g., GPCRs), it enhances binding affinity by filling hydrophobic pockets, as observed in analogues of opioid or dopamine receptors . MD simulations (AMBER force field) can model these interactions .
Q. What are the stability considerations for this compound under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions : The Fmoc group is stable in TFA (used in SPPS cleavage), but prolonged exposure may hydrolyze the ester linkage.
- Basic Conditions : Piperidine (pH >10) rapidly removes Fmoc but may racemize the DL-form if heated >40°C. Stability assays (HPLC monitoring at 220 nm) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
